![molecular formula C9H8Br2O2 B6318176 2-(2,6-Dibromophenyl)-1,3-dioxolane CAS No. 331714-62-6](/img/structure/B6318176.png)
2-(2,6-Dibromophenyl)-1,3-dioxolane
Overview
Description
“2-(2,6-Dibromophenyl)-1,3-dioxolane” is a complex organic compound. It contains a 1,3-dioxolane group, which is a type of acetal, and a 2,6-dibromophenyl group, which is a type of aromatic compound with bromine substituents .
Synthesis Analysis
While specific synthesis methods for “2-(2,6-Dibromophenyl)-1,3-dioxolane” are not available, similar compounds are often synthesized through reactions involving phenols and aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would likely involve a 1,3-dioxolane ring attached to a phenyl ring with bromine atoms at the 2 and 6 positions .Chemical Reactions Analysis
The chemical reactions of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would likely be influenced by the presence of the bromine atoms and the 1,3-dioxolane group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would be influenced by its molecular structure. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly reactive .Scientific Research Applications
Spin-Crossover (SCO) Studies
2-(2,6-Dibromophenyl)-1,3-dioxolane: is utilized in the synthesis of iron(II) complexes that exhibit spin-crossover (SCO) behavior. SCO materials can switch between low-spin and high-spin states under various stimuli like temperature or pressure . This property is significant for developing advanced materials for sensing, switching, and memory devices.
Molecular Design
The compound’s ability to influence the SCO behavior of iron(II) complexes makes it a valuable tool in molecular design. Researchers can modify the electronic and steric properties of the substituents to study structure-function relationships, which is crucial for designing switchable materials .
Paramagnetic NMR Spectroscopy
In paramagnetic NMR spectroscopy, 2-(2,6-Dibromophenyl)-1,3-dioxolane derivatives are important for studying the magnetic properties of compounds. The presence of bromine atoms provides distinct electronic environments that are useful in NMR analysis .
X-ray Crystallography
The compound is used in the preparation of crystalline materials that are suitable for X-ray diffraction studies. These studies help in understanding the crystal structure and molecular geometry, which are essential for material science research .
Mechanism of Action
properties
IUPAC Name |
2-(2,6-dibromophenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDRLHISRGXQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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